molecular formula C15H14INO B7463692 N-(2,3-dimethylphenyl)-4-iodobenzamide

N-(2,3-dimethylphenyl)-4-iodobenzamide

Cat. No. B7463692
M. Wt: 351.18 g/mol
InChI Key: ZXBZOVKRUGHZDF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-iodobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DIBA, and it is a derivative of benzamide.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-iodobenzamide involves the inhibition of the proteasome, which is a complex of proteins responsible for the degradation of intracellular proteins. DIBA binds to the active site of the proteasome and prevents its function, leading to the accumulation of toxic proteins within the cell and ultimately resulting in cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-4-iodobenzamide are primarily related to its inhibition of the proteasome. This inhibition leads to the accumulation of toxic proteins within the cell, which triggers a cascade of events that ultimately result in cell death. Additionally, DIBA has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2,3-dimethylphenyl)-4-iodobenzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This selectivity makes it an attractive candidate for cancer therapy. However, one of the limitations of using DIBA is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethylphenyl)-4-iodobenzamide. One potential direction is the modification of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the efficacy and safety of DIBA in vivo and its potential as a cancer therapeutic agent. Finally, the development of novel proteasome inhibitors based on the structure of DIBA may lead to the discovery of new and more effective cancer therapies.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-4-iodobenzamide involves the reaction of 2,3-dimethyl aniline with 4-iodobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction leads to the formation of N-(2,3-dimethylphenyl)-4-iodobenzamide as the final product.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-iodobenzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the area of cancer research. It has been found that DIBA can inhibit the growth of cancer cells by targeting the proteasome, which is an essential component of the cell's protein degradation machinery.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBZOVKRUGHZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-iodobenzamide

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